molecular formula C18H21BrN2O4S B2712481 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-98-7

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2712481
CAS No.: 2034313-98-7
M. Wt: 441.34
InChI Key: LCMSNGQJGOPBHU-UHFFFAOYSA-N
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Description

“4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is a synthetic organic compound that features a complex molecular structure. It contains a piperidine ring, a pyridine ring, and a bromophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with a suitable nucleophile.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the piperidine and pyridine rings with the bromophenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the bromophenyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or alkyl halides are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a dehalogenated product.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors or ion channels, and the pathways involved might include signal transduction cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • 4-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Uniqueness

The presence of the bromophenyl group in “4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” may confer unique reactivity and binding properties compared to its chloro- and fluoro- analogs. This could result in different biological activities or chemical behaviors.

Properties

IUPAC Name

4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-13-11-15(12-18(22)20(13)2)25-14-7-9-21(10-8-14)26(23,24)17-6-4-3-5-16(17)19/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMSNGQJGOPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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